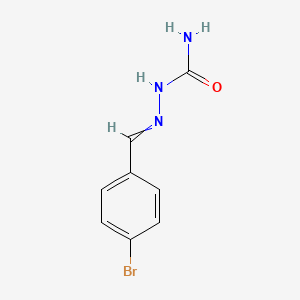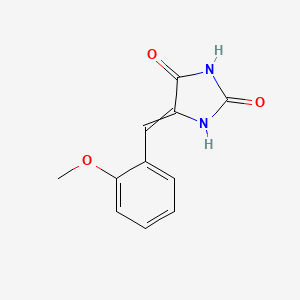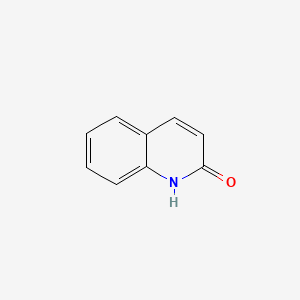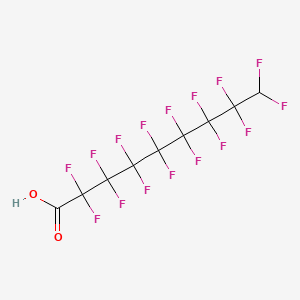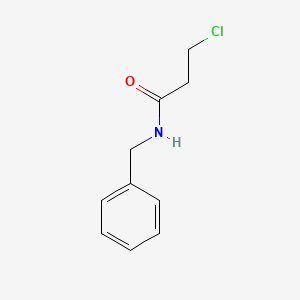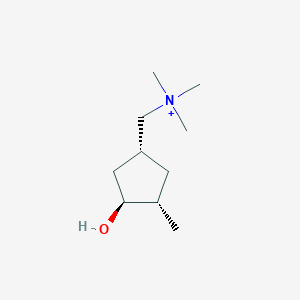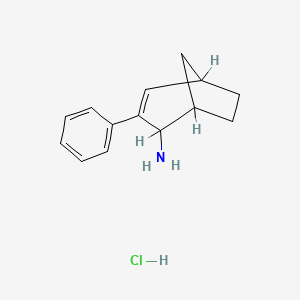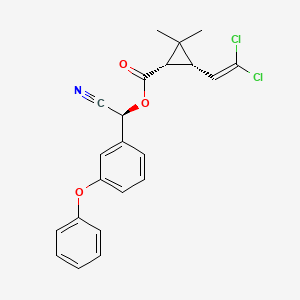
Sophoranone
Übersicht
Beschreibung
Sophoranone is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 7 and 4’ and prenyl groups at positions 3’ and 5’ respectively . It has a role as a plant metabolite and is a member of 4’-hydroxyflavanones . It is functionally related to a (2S)-flavanone .
Synthesis Analysis
Sophoranone has been isolated from the root bark of Sophora flavescens . The structures of these compounds were elucidated by the interpretation of spectroscopic data and chemical evidence . Their absolute configurations were determined by ECD analysis .
Molecular Structure Analysis
Sophoranone has a molecular formula of C30H36O4 . Its IUPAC name is (2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . The molecular weight of Sophoranone is 460.6 g/mol .
Chemical Reactions Analysis
Sophoranone has been found to have inhibitory effects on CYP2C9 . It has been shown to increase C2C12 cell proliferation . Moreover, sophoranone promoted the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits .
Physical And Chemical Properties Analysis
Sophoranone has a molecular weight of 460.6 g/mol . It is a dihydroxyflavanone and a member of 4’-hydroxyflavanones . It is functionally related to a (2S)-flavanone .
Wissenschaftliche Forschungsanwendungen
Inhibition of CYP2C9 Enzyme
Sophoranone has been identified as a potent inhibitor of the CYP2C9 enzyme, which is responsible for metabolizing many drugs in the liver . Studies have shown that Sophoranone can significantly inhibit the activity of CYP2C9 in vitro. However, due to its low oral absorption and high plasma protein binding, Sophoranone does not exhibit the same inhibitory effects in vivo . This finding is crucial for understanding drug-drug interactions and for the development of safer medication regimens.
Muscle Cell Differentiation
Research has demonstrated that Sophoranone promotes the differentiation of C2C12 muscle cells and satellite cells within extraocular muscles in rabbits . This suggests potential applications in treating conditions like paralytic strabismus, where muscle regeneration is needed. The ability of Sophoranone to enhance muscle cell differentiation without adverse effects makes it a promising candidate for further clinical research .
Traditional Chinese Medicine
Sophoranone is used in traditional Chinese medicine for treating acute pharyngolaryngeal infections and sore throat . Its application in traditional remedies underscores its potential for alleviating symptoms related to the upper respiratory tract, providing a basis for exploring its therapeutic benefits in modern medical practices.
Pharmacological Activities
Sophoranone exhibits a range of pharmacological activities, including anti-inflammatory and antibacterial properties . These activities are significant for the development of new treatments for various diseases, particularly where inflammation and bacterial infections are involved.
Drug Absorption and Bioavailability
The research on Sophoranone has highlighted issues with its oral absorption and bioavailability due to its low permeability and high plasma protein binding . Understanding these characteristics is essential for developing Sophoranone-based treatments with effective delivery systems.
Wirkmechanismus
Sophoranone is a bioactive flavonoid compound isolated from the root of Sophora subprostrata . It has been studied for its various pharmacological activities, including its effects on cell differentiation .
Target of Action
Sophoranone primarily targets C2C12 cells and satellite cells within extraocular muscles . These cells play a crucial role in muscular repair, particularly in conditions like paralytic strabismus, which involves a functional loss of extraocular muscles resulting from muscular or neuronal disorders .
Mode of Action
Sophoranone interacts with its targets by promoting their differentiation . It has been observed to increase C2C12 cell proliferation .
Biochemical Pathways
It has been shown to increase the gene expressions of myh3, myog, and mck, which are markers for myogenic differentiation .
Pharmacokinetics
Sophoranone exhibits low oral absorption and extensive plasma protein binding . These properties may influence its bioavailability and the correlation between its in vitro and in vivo effects .
Result of Action
Sophoranone promotes the differentiation of both C2C12 and satellite cells within extraocular muscles in rabbits . This effect was verified based on cell morphology and expression levels of mRNA and protein markers of myogenic differentiation . The capacity of Sophoranone to enhance the differentiation of these cells suggests that it may provide a safe and effective means to promote the repair of damaged extraocular muscles .
Action Environment
The action of Sophoranone can be influenced by environmental factors such as the permeability of the compound in the cellular environment. For instance, its very low permeability in Caco-2 cells, which suggests poor absorption in vivo, may lead to a lack of correlation between its in vitro and in vivo effects . Additionally, its high degree of plasma protein binding (>99.9%) may also influence its action, efficacy, and stability .
Zukünftige Richtungen
Sophoranone has been found to promote the differentiation of C2C12 and satellite cells within extraocular muscles in rabbits . This suggests that sophoranone may provide a safe and effective means to promote repair of damaged extraocular muscles . Future work involving the potential use of sophoranone in the treatment of strabismus will require investigation into such issues as changes in muscle lengths, muscle fiber size, muscle force, and other compensatory extraocular biomechanics .
Eigenschaften
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRBKNYXPSDO-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331625 | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoranone | |
CAS RN |
23057-55-8 | |
| Record name | Sophoranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sophoranone?
A1: Sophoranone exhibits its anticancer activity primarily through the induction of apoptosis in tumor cells. [, , ] This effect is mediated through the formation of reactive oxygen species (ROS) and the subsequent opening of mitochondrial permeability transition pores. [] This mitochondrial disruption leads to the release of cytochrome c, a key signaling molecule in the apoptotic pathway. Interestingly, Sophoranone's impact on mitochondria appears to be linked to its interaction with complexes III and IV of the mitochondrial respiratory chain, as inhibitors of these complexes prevent cytochrome c release and apoptosis induction. []
Q2: How does Sophoranone compare to other flavonoids in terms of its anti-cancer activity?
A2: Sophoranone demonstrates significantly stronger growth-inhibitory and apoptosis-inducing activities against leukemia U937 cells compared to other well-known flavonoids such as daidzein, genistein, and quercetin. [] This suggests a unique mechanism of action and highlights its potential as a potent anticancer agent.
Q3: What is the chemical structure of Sophoranone?
A3: Sophoranone ((-)-Sophoranone) is a prenylated flavonoid. Its structure was first elucidated in research on the constituents of Sophora subprostrata Chun et T. Chen. [, ] While its exact molecular formula and weight are not provided in these abstracts, its structure is described in detail.
Q4: Has Sophoranone demonstrated any effects on muscle cell differentiation?
A4: Research indicates that Sophoranone promotes the differentiation of both C2C12 cells and satellite cells within extraocular muscles in rabbit models. [] This effect was observed at concentrations that did not induce apoptosis, ROS production, or cell cycle disruption in C2C12 cells, suggesting a potential therapeutic window for muscle repair applications.
Q5: What analytical methods are commonly used to study Sophoranone?
A6: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination of Sophoranone and other bioactive compounds from Sophora tonkinensis in rat plasma. [] This method enables the sensitive and specific quantification of Sophoranone, facilitating pharmacokinetic studies and investigations into its absorption, distribution, metabolism, and excretion (ADME) profile.
Q6: Are there any known sex-based differences in the pharmacokinetics of Sophoranone?
A8: While the pharmacokinetics of Sophoranone appear consistent between male and female rats, research indicates potential gender differences in the pharmacokinetics of (-)-maackiain, another compound present in Sophora tonkinensis extract. [] This highlights the need for further research into the potential impact of sex on Sophoranone's pharmacokinetic profile.
Q7: What are the potential applications of Sophoranone beyond cancer treatment?
A9: Besides its anticancer properties, Sophoranone's ability to promote muscle cell differentiation suggests its potential application in treating muscular disorders like paralytic strabismus. [] Further research is needed to explore this avenue fully.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





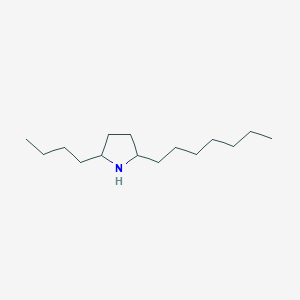
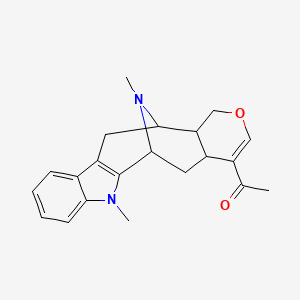
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
